molecular formula C15H22N2O B12224930 4-[(1-Cyclohexylazetidin-3-yl)oxy]-2-methylpyridine

4-[(1-Cyclohexylazetidin-3-yl)oxy]-2-methylpyridine

Cat. No.: B12224930
M. Wt: 246.35 g/mol
InChI Key: TWIKZUGVDKGYPI-UHFFFAOYSA-N
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Description

4-[(1-Cyclohexylazetidin-3-yl)oxy]-2-methylpyridine is a chemical compound that features a pyridine ring substituted with a cyclohexylazetidinyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Cyclohexylazetidin-3-yl)oxy]-2-methylpyridine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the azetidine ring.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde or ketone with an amine.

    Coupling of the Azetidine and Pyridine Rings: The final step involves coupling the azetidine ring with the pyridine ring through an etherification reaction, typically using a strong base and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Cyclohexylazetidin-3-yl)oxy]-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-[(1-Cyclohexylazetidin-3-yl)oxy]-2-methylpyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It can serve as a probe to study biological pathways and mechanisms, particularly those involving pyridine-containing compounds.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(1-Cyclohexylazetidin-3-yl)oxy]-2-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclohexylazetidinyl group may enhance binding affinity to these targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Pyraclostrobin: A fungicide with a similar pyridine structure but different substituents.

    3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: A compound with a similar ether linkage but different heterocyclic rings.

Uniqueness

4-[(1-Cyclohexylazetidin-3-yl)oxy]-2-methylpyridine is unique due to the presence of the cyclohexylazetidinyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and chemical reactivities compared to similar compounds.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

4-(1-cyclohexylazetidin-3-yl)oxy-2-methylpyridine

InChI

InChI=1S/C15H22N2O/c1-12-9-14(7-8-16-12)18-15-10-17(11-15)13-5-3-2-4-6-13/h7-9,13,15H,2-6,10-11H2,1H3

InChI Key

TWIKZUGVDKGYPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C3CCCCC3

Origin of Product

United States

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